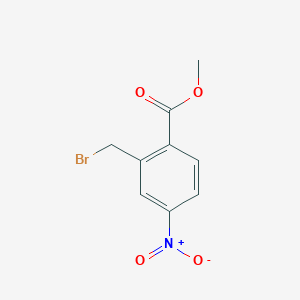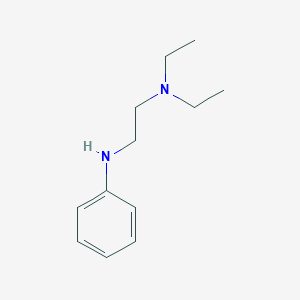
N,N-Diethyl-N'-phenylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N'-phenylethylenediamine (DEEP) is a chemical compound that belongs to the class of organic compounds known as ethylenediamines. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a redox mediator and its ability to form stable complexes with metal ions.
作用机制
The mechanism of action of N,N-Diethyl-N'-phenylethylenediamine is not fully understood, but it is believed to act as a redox mediator by accepting or donating electrons in electron transfer reactions. N,N-Diethyl-N'-phenylethylenediamine can also form stable complexes with metal ions, which can affect the reactivity and stability of the metal ions.
生化和生理效应
N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. Additionally, N,N-Diethyl-N'-phenylethylenediamine has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
实验室实验的优点和局限性
One advantage of using N,N-Diethyl-N'-phenylethylenediamine in lab experiments is its ability to act as a redox mediator, which can facilitate electron transfer reactions. Additionally, N,N-Diethyl-N'-phenylethylenediamine can form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. However, one limitation of using N,N-Diethyl-N'-phenylethylenediamine is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N,N-Diethyl-N'-phenylethylenediamine. One area of research is the development of new synthetic methods for N,N-Diethyl-N'-phenylethylenediamine that are more efficient and environmentally friendly. Another area of research is the investigation of the antioxidant and neuroprotective properties of N,N-Diethyl-N'-phenylethylenediamine in various disease models, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of N,N-Diethyl-N'-phenylethylenediamine as a chelating agent for the detection and quantification of metal ions in biological samples is an area of research that has potential for future development.
科学研究应用
N,N-Diethyl-N'-phenylethylenediamine has been used in various scientific research applications, including electrochemistry, analytical chemistry, and biochemistry. In electrochemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a redox mediator to facilitate electron transfer reactions. In analytical chemistry, N,N-Diethyl-N'-phenylethylenediamine is used as a chelating agent to form stable complexes with metal ions, which can be used for the detection and quantification of metal ions in a sample. In biochemistry, N,N-Diethyl-N'-phenylethylenediamine has been shown to have antioxidant properties and can protect cells from oxidative stress.
属性
CAS 编号 |
1665-59-4 |
|---|---|
产品名称 |
N,N-Diethyl-N'-phenylethylenediamine |
分子式 |
C12H20N2 |
分子量 |
192.3 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-14(4-2)11-10-13-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI 键 |
QUMIGAREEPSVLG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
规范 SMILES |
CCN(CC)CCNC1=CC=CC=C1 |
其他 CAS 编号 |
1665-59-4 |
Pictograms |
Corrosive; Acute Toxic |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


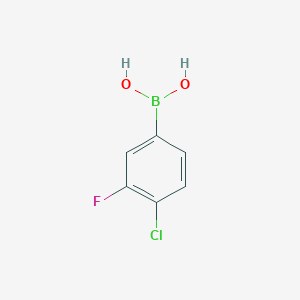
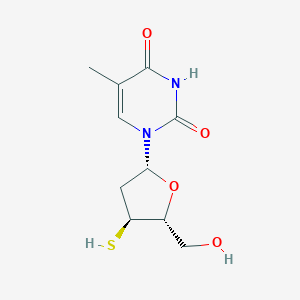
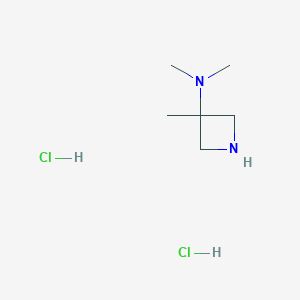
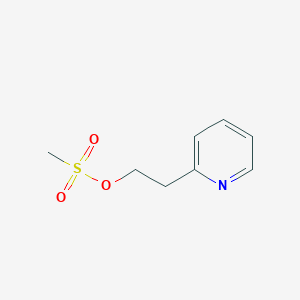
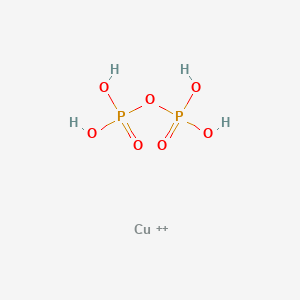
![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
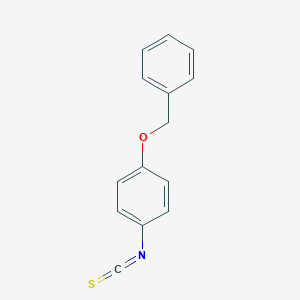
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
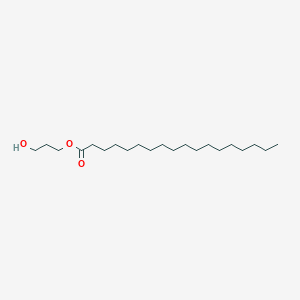
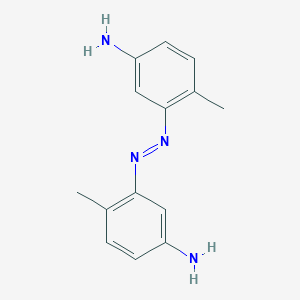
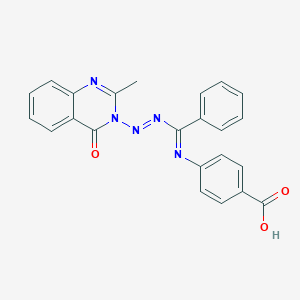
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
